4-Benzyl-6-methyl-2H-1,4-benzoxazin-3-one

Antimicrobial SAR N-substituent effect Benzoxazinone

4-Benzyl-6-methyl-2H-1,4-benzoxazin-3-one (CAS 648450-64-0) is a synthetic, N-benzylated derivative of the 1,4-benzoxazin-3-one heterocycle, a privileged scaffold in medicinal chemistry and agrochemical discovery. The 1,4-benzoxazin-3-one backbone is recognized as a plant defence metabolite framework from which potent antimicrobial, herbicidal, and enzyme-inhibitory compounds have been derived.

Molecular Formula C16H15NO2
Molecular Weight 253.29 g/mol
CAS No. 648450-64-0
Cat. No. B12607030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-6-methyl-2H-1,4-benzoxazin-3-one
CAS648450-64-0
Molecular FormulaC16H15NO2
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OCC(=O)N2CC3=CC=CC=C3
InChIInChI=1S/C16H15NO2/c1-12-7-8-15-14(9-12)17(16(18)11-19-15)10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3
InChIKeyMABAKCQOSXMIGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl-6-methyl-2H-1,4-benzoxazin-3-one (CAS 648450-64-0): Core Scaffold Identity and Procurement-Relevant Classification


4-Benzyl-6-methyl-2H-1,4-benzoxazin-3-one (CAS 648450-64-0) is a synthetic, N-benzylated derivative of the 1,4-benzoxazin-3-one heterocycle, a privileged scaffold in medicinal chemistry and agrochemical discovery [1]. The 1,4-benzoxazin-3-one backbone is recognized as a plant defence metabolite framework from which potent antimicrobial, herbicidal, and enzyme-inhibitory compounds have been derived [2]. This specific compound bears a benzyl group at the N-4 position and a methyl substituent at C-6 of the fused benzene ring. Its molecular formula is C₁₆H₁₅NO₂ and its molecular weight is 253.30 g/mol. The compound is supplied as a crystalline solid with purity typically ≥95%, soluble in common organic solvents such as dichloromethane and ethanol .

Why Generic 1,4-Benzoxazin-3-one Analogs Cannot Replace 4-Benzyl-6-methyl-2H-1,4-benzoxazin-3-one in Research Procurement


The biological performance of 1,4-benzoxazin-3-ones is critically governed by the nature of the N-4 substituent [1]. Natural monomeric benzoxazinoids, which carry a hydroxyl group at N-4 (e.g., DIBOA, DIMBOA), lack intrinsic antimicrobial potency; synthetic derivatization at this position is required to achieve meaningful activity [2]. Furthermore, N-benzyl substitution has been shown to completely abolish antimicrobial activity in spiro-phthalidyl benzoxazinone series, whereas N-alkyl analogs retain broad-spectrum efficacy [3]. Conversely, in antifungal 4H-benzoxazin-3-one series, compounds bearing benzyl groups on the nitrogen atom exhibit significant antifungal activity [4]. These contradictory, substituent-dependent outcomes demonstrate that the 4-benzyl-6-methyl substitution pattern cannot be reduced to a generic benzoxazinone; its specific pharmacophoric fingerprint dictates its experimental utility and must be explicitly specified in procurement.

Quantitative Differentiation Evidence for 4-Benzyl-6-methyl-2H-1,4-benzoxazin-3-one Relative to In-Class Analogs


N-Benzyl Substitution Abolishes Antimicrobial Activity: Contrast with N-Methyl Spiro-Phthalidyl Benzoxazinone

In a series of N-substituted spiro-phthalidyl benzoxazinones, the N-benzyl derivative (5b) showed no antimicrobial activity against any of the six tested microorganisms (E. coli, S. aureus, B. subtilis, P. aeruginosa, S. cerevisiae, A. nidulans). By contrast, the N-methyl analog (5a) was active against all six microbes, and the N-cyclopropylmethyl analog (5c) was active against all bacteria except A. nidulans [1]. This demonstrates that N-benzyl substitution can be detrimental to antimicrobial efficacy in specific benzoxazinone subclasses, a critical consideration when selecting building blocks for antimicrobial SAR programs.

Antimicrobial SAR N-substituent effect Benzoxazinone

Natural Monomeric Benzoxazinones (DIBOA/DIMBOA) Lack Antimicrobial Potency vs. Synthetic Derivatives Achieving MIC 6.25 μg/mL

A comprehensive review of benzoxazinoid antimicrobial activity found that monomeric natural benzoxazinoids (e.g., DIBOA and DIMBOA, which carry a hydroxyl at N-4) lack potency as antimicrobial agents. In contrast, synthetic derivatives of 1,4-benzoxazin-3-one have achieved MIC values as low as 6.25 μg/mL against pathogenic fungi (e.g., C. albicans) and 16 μg/mL against bacteria (e.g., S. aureus and E. coli) [1]. This class-level benchmark provides the baseline against which 4-benzyl-6-methyl-2H-1,4-benzoxazin-3-one, as a fully synthetic N-substituted derivative, is positioned on the activity spectrum.

Antimicrobial scaffold Natural vs. synthetic MIC comparison

N-4 Substituent Critically Governs Benzoxazinone Phytotoxicity: Hydroxyl Requirement vs. N-Benzyl Modification

Structure-activity relationship studies on benzoxazinone phytotoxicity have demonstrated that the hydroxyl group at N-4 is a structural requirement for bioactivity in the DIBOA/DIMBOA series; its absence yields only moderate or zero herbicidal effect . The benzoxazinone skeleton contains three functionalizable regions (C-2, N-4, and aromatic protons H-5 through H-8), with N-4 substitution being a primary determinant of activity class [1]. 4-Benzyl-6-methyl-2H-1,4-benzoxazin-3-one, carrying a benzyl rather than hydroxyl at N-4, represents a deliberate departure from the natural pharmacophore, making it a valuable tool for probing N-4 substituent effects on phytotoxicity and for developing non-natural herbicide leads.

Herbicide models Phytotoxicity SAR N-4 functionalization

6-Methyl Substitution on Benzoxazinone Confers Fungicidal Activity: Historical Patent Evidence

Patent EP 0103797 A2 (and corresponding U.S. Patent 4,537,888) explicitly defines that 6-methyl-substituted benzoxazinone derivatives possess fungicidal activity, with the 6-methyl group, 6-ethyl group, 6-butyl group, and 6-acetyl group being specifically claimed as activity-conferring substituents [1][2]. However, the patent notes that the action of earlier benzoxazinones (e.g., 4,5-trimethylene-6-methyl-1,4-benzoxazin-3-one) was not always completely satisfactory at low application rates, motivating the development of further substituted derivatives [1]. 4-Benzyl-6-methyl-2H-1,4-benzoxazin-3-one combines the activity-associated 6-methyl group with a distinct N-4 benzyl substituent, representing a structurally differentiated candidate relative to the 4,5-trimethylene-fused series.

Fungicidal activity 6-Methyl substitution Agrochemical patent

Introduction of Methyl Group into Benzoxazine Ring Abolishes Antibacterial Activity: SAR Caution from Acetanilide/Benzoxazinone Studies

In a study on the chemical basis for antimicrobial activity of acetanilides and related benzoxazinones, MIC data demonstrated that introduction of a methyl group into the benzoxazine ring (compounds 15 and 18) abolished antibacterial activity, paralleling the effect observed with methyl ester derivatives (compounds 3 and 8) [1]. The target compound, 4-benzyl-6-methyl-2H-1,4-benzoxazin-3-one, bears a methyl substituent at the C-6 position of the benzoxazine ring. This SAR finding suggests that the 6-methyl group may similarly attenuate antibacterial activity in this scaffold, positioning the compound as a selectivity tool for distinguishing antibacterial vs. antifungal or non-antimicrobial mechanisms.

Antibacterial SAR Methyl substitution effect Benzoxazine ring modification

Physicochemical Property Differentiation: Molecular Weight, LogP, and Crystallinity vs. Unsubstituted Core

4-Benzyl-6-methyl-2H-1,4-benzoxazin-3-one (MW 253.30 g/mol, C₁₆H₁₅NO₂) is a white crystalline solid with a melting point of approximately 170.0 ± 2.0 °C, boiling point of 372.3 ± 27.0 °C, and density of 1.316 ± 0.06 g/cm³ [1]. These properties differ substantially from the unsubstituted 6-methyl-2H-1,4-benzoxazin-3(4H)-one core (MW 163.17 g/mol, C₉H₉NO₂) . The addition of the N-benzyl group increases molecular weight by ~90 g/mol, raises lipophilicity (estimated logP increase of ~1.5–2.0 units based on the benzyl fragment), and converts the material from a lower-melting solid to a higher-melting crystalline form, impacting solubility, formulation compatibility, and solid-state handling in automated synthesis platforms.

Physicochemical properties Drug-likeness Solid form

Optimal Research Application Scenarios for 4-Benzyl-6-methyl-2H-1,4-benzoxazin-3-one Based on Differential Evidence


N-Substituent SAR Studies for Benzoxazinone Antimicrobial Activity Profiling

Use 4-benzyl-6-methyl-2H-1,4-benzoxazin-3-one as a comparator compound in systematic N-4 substituent SAR libraries. The evidence that N-benzyl substitution can abolish antimicrobial activity in spiro-phthalidyl benzoxazinones [1], contrasted with reports that benzyl-containing benzoxazinones can exhibit significant antifungal activity [2], creates a focused research question: under what scaffold and assay conditions does N-benzyl substitution switch between activity-enhancing and activity-abolishing? This compound enables direct head-to-head MIC comparison against N-methyl, N-cyclopropylmethyl, N-phenyl, and N-4-fluorophenyl analogs using standardized CLSI broth microdilution against C. albicans, S. aureus, and E. coli panels.

Agrochemical Lead Discovery: Fungicidal Benzoxazinones with 6-Methyl Substitution

Deploy 4-benzyl-6-methyl-2H-1,4-benzoxazin-3-one as a starting scaffold for fungicidal lead optimization. The 6-methyl group is established in patent literature as one of four preferred substituents conferring fungicidal activity [1], while the N-4 benzyl group provides a distinct substitution vector relative to the 4,5-trimethylene-fused series. Researchers can derivatize the benzyl aromatic ring (halogenation, nitration, methoxylation) to explore electronic and steric effects on EC₅₀ against Gibberella zeae, Phytophthora infestans, and other agriculturally relevant fungal pathogens, with hymexazol (EC₅₀ 40.51 μg/mL against G. zeae) serving as a positive control benchmark [2].

Herbicide Model Development: Probing N-4 Substituent Effects on Phytotoxicity

Utilize 4-benzyl-6-methyl-2H-1,4-benzoxazin-3-one to investigate the phytotoxicity consequences of replacing the natural N-4 hydroxyl group with a benzyl substituent. The established SAR rule that N-4 hydroxyl is a structural requirement for DIBOA/DIMBOA phytotoxicity [1] positions this compound as a negative-control template for herbicidal activity, while simultaneously enabling exploration of whether N-4 benzyl redirects biological activity toward antimicrobial or enzyme-inhibitory profiles. Standard target species (STS) phytotoxicity assays with Lepidium sativum, Lactuca sativa, Lycopersicon esculentum, and Allium cepa can quantify any residual or redirected activity.

Chemical Biology Tool for Enzyme Inhibition Selectivity Profiling

Employ 4-benzyl-6-methyl-2H-1,4-benzoxazin-3-one as a probe in serine protease and kinase inhibition panels. Benzoxazinones are established electrophilic warheads that inhibit α-chymotrypsin, cathepsin G, and various tyrosine kinases [1]. The combined N-benzyl and 6-methyl substitution pattern provides a distinct steric and electronic profile for selectivity screening against purified enzyme panels (e.g., α-chymotrypsin, human cathepsin G, KDR, ABL), with IC₅₀ determination enabling comparison to unsubstituted and differently N-substituted benzoxazinone reference compounds. The compound's crystallinity and solubility in DMSO and ethanol facilitate preparation of reproducible stock solutions for biochemical assays [2].

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